molecular formula C27H24NP B12884918 Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 191733-03-6

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Cat. No.: B12884918
CAS No.: 191733-03-6
M. Wt: 393.5 g/mol
InChI Key: KWBVHRQKJDZOLZ-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine is an organic compound that features a phosphine group attached to a benzylidene moiety. This compound is of interest due to its potential applications in coordination chemistry and catalysis. The presence of both phosphine and imine functionalities makes it a versatile ligand for various metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine typically involves the condensation reaction between 2-(diphenylphosphino)benzaldehyde and 2-phenylethanamine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under mild conditions with the aid of molecular sieves to remove water formed during the reaction . The reaction can be represented as follows:

2-(Diphenylphosphino)benzaldehyde+2-PhenylethanamineN-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine+H2O\text{2-(Diphenylphosphino)benzaldehyde} + \text{2-Phenylethanamine} \rightarrow \text{N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine} + \text{H}_2\text{O} 2-(Diphenylphosphino)benzaldehyde+2-Phenylethanamine→N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine+H2​O

Industrial Production Methods

While specific industrial production methods for N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Metal catalysts like palladium or nickel are often employed in cross-coupling reactions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of N-(2-(Diphenylphosphino)benzyl)-2-phenylethanamine.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine primarily involves its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets are typically metal ions, and the pathways involve coordination and subsequent activation of substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
  • N-(2-(Diphenylphosphino)benzylidene)benzylamine

Uniqueness

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine is unique due to the presence of both a phosphine and an imine group, which allows it to act as a bidentate ligand. This dual functionality enhances its ability to stabilize metal complexes and participate in a wider range of catalytic reactions compared to similar compounds that may only have one functional group .

Properties

CAS No.

191733-03-6

Molecular Formula

C27H24NP

Molecular Weight

393.5 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine

InChI

InChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2

InChI Key

KWBVHRQKJDZOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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